molecular formula C25H40N8O7 B1200392 Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide CAS No. 68223-96-1

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide

Cat. No.: B1200392
CAS No.: 68223-96-1
M. Wt: 564.6 g/mol
InChI Key: IKXPCCLLQHNDIH-OALUTQOASA-N
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Description

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. . This compound is particularly notable for its application in enzymatic assays, where it serves as a chromogenic substrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of leucine using a butyloxycarbonyl (Boc) group This is followed by the coupling of glycine and arginine, which are also protected by Boc groupsThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:

    Biochemistry: As a chromogenic substrate in enzymatic assays to measure protease activity.

    Medicine: In the development of diagnostic assays for detecting protease activity in various diseases.

    Chemistry: For studying peptide synthesis and modification techniques.

    Industry: In the production of diagnostic kits and research reagents.

Mechanism of Action

The mechanism of action of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide involves its interaction with proteolytic enzymes. When the peptide bond is hydrolyzed by an enzyme, the 4-nitroanilide group is released, producing a color change that can be measured spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide
  • N-tert-butoxycarbonyl-leucyl-glycyl-arginine-para-nitroanilide
  • N-tert-butoxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide

Uniqueness

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is unique due to its specific sequence and the presence of the 4-nitroanilide group, which provides a chromogenic property. This makes it particularly useful in enzymatic assays where a colorimetric readout is required .

Properties

CAS No.

68223-96-1

Molecular Formula

C25H40N8O7

Molecular Weight

564.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C25H40N8O7/c1-15(2)13-19(31-24(37)40-25(3,4)5)21(35)29-14-20(34)32-22(36)18(7-6-12-28-23(26)27)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19,30H,6-7,12-14H2,1-5H3,(H,29,35)(H,31,37)(H4,26,27,28)(H,32,34,36)/t18-,19-/m0/s1

InChI Key

IKXPCCLLQHNDIH-OALUTQOASA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

oc-Leu-Gly-Arg-pNA
butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide
butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide
N-tert-butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline

Origin of Product

United States

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